N'-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide
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Overview
Description
N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C13H9F3N2OS It is known for its unique structure, which includes a trifluoromethyl group attached to a benzylidene moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-(trifluoromethyl)benzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene-thiophene derivatives.
Scientific Research Applications
N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets. Additionally, the thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide
- N’-[2-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide
- N’-[4-(methylthio)benzylidene]-2-thiophenecarbohydrazide
Uniqueness
N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide is unique due to the position of the trifluoromethyl group on the benzylidene moiety. This specific positioning can influence the compound’s reactivity and binding properties, making it distinct from its analogs. The trifluoromethyl group at the 3-position can enhance the compound’s lipophilicity and metabolic stability, which are desirable traits in drug development .
Properties
IUPAC Name |
N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2OS/c14-13(15,16)10-4-1-3-9(7-10)8-17-18-12(19)11-5-2-6-20-11/h1-8H,(H,18,19)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZLYDWQNPQBEA-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N/NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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